7-Hydroxy Quetiapine-d8 is a highly pure, deuterium-labeled stable isotope of 7-hydroxy quetiapine, the major pharmacologically active metabolite of the atypical antipsychotic quetiapine [1]. In modern clinical and industrial laboratories, this compound is exclusively procured as a Stable Isotope-Labeled Internal Standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. By incorporating eight deuterium atoms, it provides a +8 Da mass shift relative to the endogenous metabolite, ensuring identical physicochemical behavior—such as extraction recovery and chromatographic retention—while completely eliminating isotopic cross-talk during mass spectrometric detection [3]. This makes it an essential procurement item for therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and forensic toxicology assays where absolute quantification of quetiapine's metabolic cascade is required to meet stringent regulatory validation criteria.
Substituting 7-Hydroxy Quetiapine-d8 with a generic internal standard (such as carbamazepine or bupropion-d9) or even the parent drug's isotope (Quetiapine-d8) critically compromises assay accuracy and reproducibility [1]. Because 7-hydroxy quetiapine is significantly more polar than quetiapine, it elutes earlier in reversed-phase chromatography. If a non-comigrating internal standard is used, it will not experience the exact same localized matrix effects—specifically, ion suppression or enhancement caused by co-eluting endogenous lipids in the mass spectrometer's source [2]. This temporal disconnect prevents the internal standard from accurately normalizing the detector's signal, leading to high coefficients of variation (CV >15%) and failure to meet stringent FDA and EMA bioanalytical method validation criteria, particularly near the lower limit of quantification (LLOQ) [3].
In the UHPLC-MS/MS analysis of biological matrices like serum or dried blood spots, co-eluting endogenous components cause significant ion suppression. Utilizing 7-Hydroxy Quetiapine-d8 as a matched SIL-IS normalizes these matrix effects to within acceptable regulatory limits (<15% CV), whereas relying on a non-comigrating generic standard fails to correct for localized suppression spikes, resulting in quantitative errors exceeding 20% [1].
| Evidence Dimension | Matrix effect variability (Precision CV%) |
| Target Compound Data | < 15% CV (normalized via SIL-IS) |
| Comparator Or Baseline | Generic non-comigrating IS (> 20% CV) |
| Quantified Difference | >25% improvement in assay precision |
| Conditions | UHPLC-MS/MS of serum extracts with electrospray ionization (ESI) |
Ensures bioanalytical assays pass regulatory validation by keeping precision and accuracy within the strict ±15% threshold required for clinical sample analysis.
Due to the addition of the hydroxyl group, 7-hydroxy quetiapine is more polar than the parent drug quetiapine. 7-Hydroxy Quetiapine-d8 perfectly matches this polarity, ensuring absolute co-elution (ΔtR = 0.00 min) during reversed-phase liquid chromatography [1]. In contrast, using Quetiapine-d8 as a surrogate internal standard results in a retention time offset, meaning the IS cannot accurately track the specific liquid-liquid extraction (LLE) recovery losses or the exact ionization environment of the metabolite [2].
| Evidence Dimension | Chromatographic retention time offset (ΔtR) |
| Target Compound Data | ΔtR = 0.00 min relative to 7-hydroxy quetiapine |
| Comparator Or Baseline | Quetiapine-d8 (ΔtR > 0.5 - 1.0 min) |
| Quantified Difference | Complete temporal alignment vs. chromatographic separation |
| Conditions | Reversed-phase UHPLC with gradient elution |
Perfect co-elution is a fundamental requirement for an internal standard to continuously correct for transient matrix effects and extraction inconsistencies.
The incorporation of eight deuterium atoms in 7-Hydroxy Quetiapine-d8 produces a +8 Da mass shift (m/z 408.2) compared to the endogenous metabolite (m/z 400.2) [1]. This wide mass differential prevents the M+3 or M+4 heavy isotope peaks of the natural analyte from bleeding into the internal standard channel. Comparators with fewer deuterium labels (e.g., -d3 or -d4) are highly susceptible to this cross-talk, which artificially inflates the IS signal and distorts the calibration curve at the upper limit of quantification (ULOQ) [2].
| Evidence Dimension | Isotopic signal interference at ULOQ |
| Target Compound Data | 0% cross-talk interference (+8 Da shift) |
| Comparator Or Baseline | -d3 or -d4 labeled analogs (measurable signal inflation) |
| Quantified Difference | Complete elimination of calibration curve distortion |
| Conditions | Triple quadrupole MS/MS operating in Multiple Reaction Monitoring (MRM) mode |
A +8 Da shift guarantees linear, reliable quantification across a broad dynamic range without requiring complex mathematical corrections for isotopic overlap.
Because 7-hydroxy quetiapine is a major active metabolite generated via CYP3A4 and CYP2D6, quantifying its exact concentration relative to the parent drug is critical for assessing patient metabolic phenotypes. 7-Hydroxy Quetiapine-d8 is the mandatory internal standard for these multiplexed LC-MS/MS TDM panels, ensuring that matrix effects from patient serum do not skew the parent-to-metabolite ratio [1].
Regulatory agencies require rigorous mapping of the Area Under the Curve (AUC) and Cmax for active metabolites during the development of generic quetiapine formulations. The use of 7-Hydroxy Quetiapine-d8 guarantees that the bioanalytical method meets the strict ≤15% CV validation criteria across thousands of clinical trial samples, preventing costly assay failures [2].
In forensic investigations utilizing highly complex matrices like post-mortem blood, hair, or dried blood spots (DBS), ion suppression is exceptionally severe. 7-Hydroxy Quetiapine-d8 perfectly co-elutes with the target analyte to correct for these extreme matrix interferences, enabling reliable quantification even when sample degradation or extraction recoveries are highly variable [3].